1-Chloro-1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H7ClF3IOS and a molecular weight of 394.58 g/mol . This compound is characterized by the presence of chlorine, iodine, and trifluoromethylthio groups attached to a phenyl ring, making it a unique and complex molecule.
Preparation Methods
The synthesis of 1-Chloro-1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
1-Chloro-1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The phenyl ring can participate in coupling reactions, forming more complex aromatic compounds.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction pathway and conditions employed .
Scientific Research Applications
1-Chloro-1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Chloro-1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine and iodine atoms can form specific interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar compounds to 1-Chloro-1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one include:
1-Chloro-1-(2-iodo-3-(trifluoromethyl)phenyl)propan-2-one: Lacks the trifluoromethylthio group, which may affect its chemical properties and reactivity.
1-Chloro-3-(3-iodo-5-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but with different substitution patterns on the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H7ClF3IOS |
---|---|
Molecular Weight |
394.58 g/mol |
IUPAC Name |
1-chloro-1-[2-iodo-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7ClF3IOS/c1-5(16)8(11)6-3-2-4-7(9(6)15)17-10(12,13)14/h2-4,8H,1H3 |
InChI Key |
PVNRHYAVADIOFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)SC(F)(F)F)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.